

A Technical Guide to the Physical and Chemical Properties of Neoechinulin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neoechinulin C**

Cat. No.: **B12417522**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Neoechinulin C** is an echinulin-related indolediketopiperazine alkaloid, a class of secondary metabolites produced by various fungi. It has been identified as a compound of interest due to its potential neuroprotective properties. Specifically, **Neoechinulin C** has been shown to protect neuronal cells from damage induced by paraquat, a potent neurotoxin used to model Parkinson's disease *in vitro*^{[1][2]}. This technical guide provides a summary of the known physical and chemical properties of **Neoechinulin C**, alongside relevant experimental protocols and a discussion of its biological activities. It should be noted that detailed physicochemical data for **Neoechinulin C** is limited in publicly accessible literature; therefore, data for the closely related and well-characterized analogues, Neoechinulin A and B, are provided for comparative context.

Physical and Chemical Properties

Quantitative physical and chemical data for **Neoechinulin C** are not readily available in the reviewed literature. The primary source detailing its isolation did not provide specific values for molecular formula, weight, melting point, or optical rotation in its abstract^[1]. However, based on its classification as a Neoechinulin analogue, its properties are expected to be similar to those of Neoechinulin A and B.

Table 1: Comparative Physical and Chemical Properties of Neoechinulin Analogues

Property	Neoechinulin C	Neoechinulin A (for comparison)	Neoechinulin B (for comparison)
Molecular Formula	Data not available	<chem>C19H21N3O2</chem> ^[3]	<chem>C19H19N3O2</chem> ^[4]
Molecular Weight	Data not available	323.4 g/mol ^[3]	321.4 g/mol ^[4]
Appearance	Data not available	Solid ^[5]	Yellow Solid ^[6]
Melting Point	Data not available	Data not available	285–286 °C ^[6]
Optical Rotation	Data not available	$[\alpha]D^{22} = +56$ (c 0.1, MeOH) ^[5]	Data not available
Solubility	Data not available	Data not available	Data not available
CAS Number	55179-54-9 ^[1]	51551-29-2 ^[3]	55179-53-8 ^[4]

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis, MS) for **Neoechinulin C** are not available in the reviewed literature. The structure was determined by the original researchers through analysis of such data, but the specific values were not published in the abstract^[1]. For reference, protocols for acquiring spectroscopic data on related compounds generally involve dissolving the purified compound in a deuterated solvent like CDCl₃ or DMSO-d₆ for NMR analysis^{[5][6]}. Mass spectrometry is typically performed using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)^[7].

Experimental Protocols

While the specific protocol for **Neoechinulin C** is not detailed, a general methodology for the isolation and characterization of echinulin-related alkaloids from fungal sources can be described.

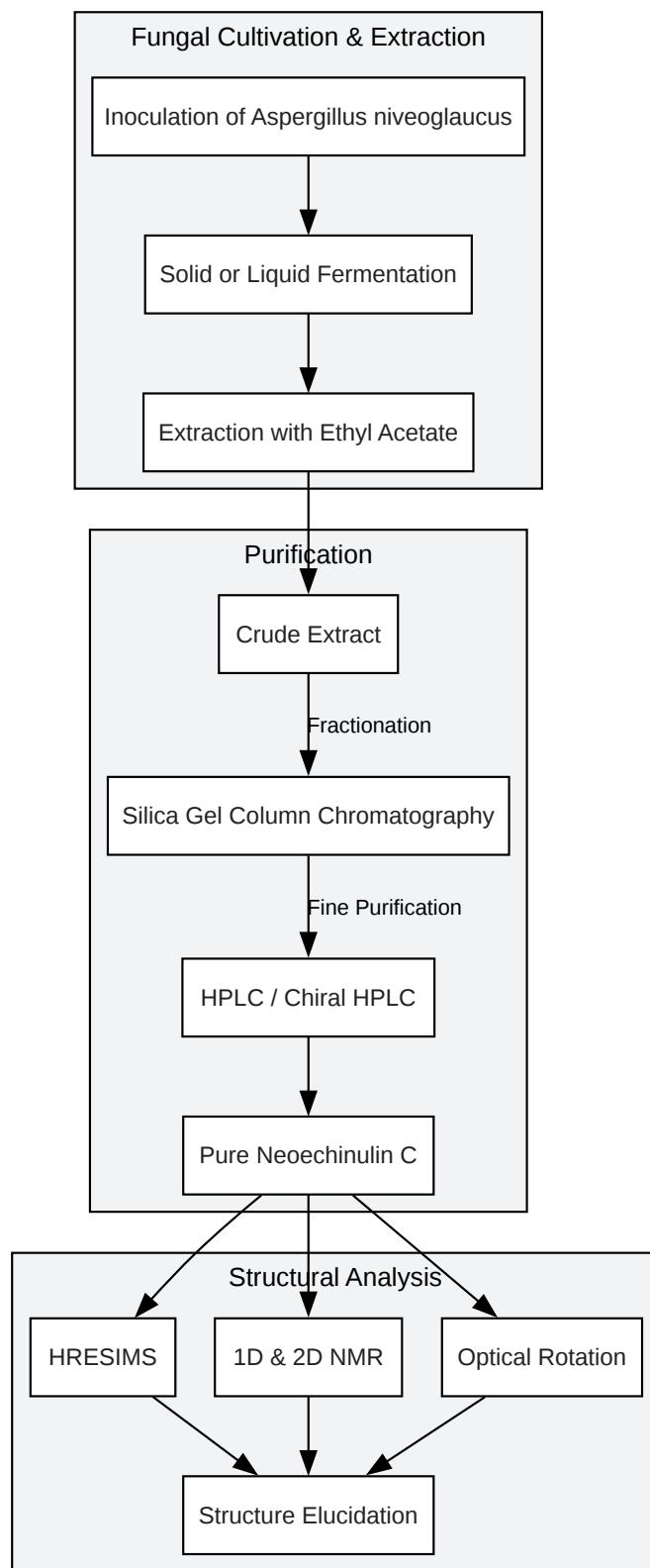
Fungal Cultivation and Extraction

- Organism: **Neoechinulin C** was isolated from the marine sediment-derived fungus *Aspergillus niveoglaucus*^{[1][2]}.

- Cultivation: The fungus is typically grown in a suitable liquid or solid-state fermentation medium for a period of several days to weeks to allow for the production of secondary metabolites[8].
- Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract[8].

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the target molecule.


- Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity[7].
- Fine Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column. A gradient of solvents like methanol and water is typically used for elution[2]. For compounds that exist as enantiomers, chiral HPLC may be employed for separation[1][2].

Structure Elucidation

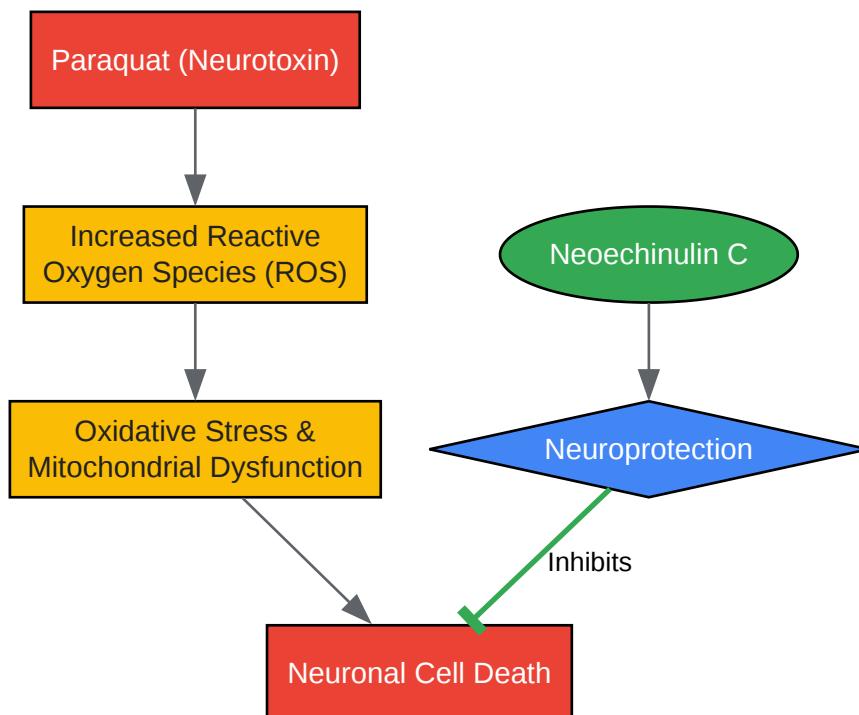
The structure of the purified compound is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): HRESIMS is used to determine the exact molecular formula[7].
- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and connectivity of the atoms[7].
- Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers[5].

Below is a generalized workflow for this process.

[Click to download full resolution via product page](#)

Generalized workflow for isolation and characterization.


Biological Activity and Signaling Pathways

Neuroprotective Effects

The primary reported biological activity of **Neoechinulin C** is its neuroprotective effect. In a study by Smetanina et al., **Neoechinulin C** was found to protect neuronal cells (Neuro-2a) from damage induced by the neurotoxin paraquat[1][2]. Paraquat is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately, cell death. This mechanism is highly relevant to the pathology of Parkinson's disease[1].

The precise signaling pathway through which **Neoechinulin C** exerts its protective effects has not been fully elucidated. However, the known mechanisms of related compounds and the nature of paraquat-induced toxicity suggest potential pathways. Neoechinulin A, for example, is known for its antioxidant properties and its ability to modulate inflammatory pathways such as NF- κ B and p38 MAPK[9]. It is plausible that **Neoechinulin C** acts through similar mechanisms, potentially by upregulating endogenous antioxidant defenses or by inhibiting pro-inflammatory signaling cascades that are activated by oxidative stress.

The diagram below illustrates the logical relationship of **Neoechinulin C**'s known biological action.

[Click to download full resolution via product page](#)

Neuroprotective action of **Neoechinulin C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biologically Active Echinulin-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus *Aspergillus niveoglaucus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neoechinulin A | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neoechinulin B | C19H19N3O2 | CID 23425626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neoechinulin A as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus *Aspergillus* sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Neoechinulin C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12417522#physical-and-chemical-properties-of-neoechinulin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com